molecular formula C5H9N3 B11822696 3-amino-3-(dimethylamino)prop-2-enenitrile

3-amino-3-(dimethylamino)prop-2-enenitrile

Katalognummer: B11822696
Molekulargewicht: 111.15 g/mol
InChI-Schlüssel: IPCXNRMTXUVTFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-amino-3-(dimethylamino)prop-2-enenitrile is an organic compound with the molecular formula C₅H₉N₃ It is known for its unique structure, which includes both amino and dimethylamino groups attached to a propenenitrile backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-(dimethylamino)prop-2-enenitrile typically involves the reaction of dimethylamine with acrylonitrile in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Reactants: Dimethylamine and acrylonitrile.

    Catalyst: Often a base such as sodium hydroxide.

    Conditions: The reaction is typically conducted at a temperature range of 50-70°C.

    Product Isolation: The product is isolated through distillation or crystallization techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification methods such as chromatography ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-3-(dimethylamino)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

3-amino-3-(dimethylamino)prop-2-enenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism by which 3-amino-3-(dimethylamino)prop-2-enenitrile exerts its effects involves interactions with various molecular targets. The amino and dimethylamino groups can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-amino-3-(dimethylamino)-2-nitroprop-2-enenitrile
  • 3-(dimethylamino)-2-propenenitrile

Uniqueness

3-amino-3-(dimethylamino)prop-2-enenitrile is unique due to its dual amino functionality, which provides versatility in chemical reactions and potential applications. Its structure allows for diverse interactions, making it a valuable compound in various fields of research.

Eigenschaften

Molekularformel

C5H9N3

Molekulargewicht

111.15 g/mol

IUPAC-Name

3-amino-3-(dimethylamino)prop-2-enenitrile

InChI

InChI=1S/C5H9N3/c1-8(2)5(7)3-4-6/h3H,7H2,1-2H3

InChI-Schlüssel

IPCXNRMTXUVTFH-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=CC#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.